molecular formula C11H6BrNO B1338986 3-Bromo-7-hydroxy-1-naphthonitrile CAS No. 550998-30-6

3-Bromo-7-hydroxy-1-naphthonitrile

Cat. No. B1338986
M. Wt: 248.07 g/mol
InChI Key: RGAMVVJGWSZBFJ-UHFFFAOYSA-N
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Description

The compound "3-Bromo-7-hydroxy-1-naphthonitrile" is a brominated naphthol derivative with a cyano group attached to the naphthalene ring. While the specific compound is not directly studied in the provided papers, related brominated naphthol compounds and their reactions are extensively explored. These studies provide insights into the chemical behavior and properties that could be extrapolated to "3-Bromo-7-hydroxy-1-naphthonitrile" .

Synthesis Analysis

The synthesis of brominated naphthol derivatives often involves the use of brominating agents such as Br2/AcOH, as seen in the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one . Similarly, the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of LiTMP leads to the formation of rearranged carbonitriles, which suggests a potential pathway for synthesizing "3-Bromo-7-hydroxy-1-naphthonitrile" . The synthesis of related compounds, such as 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone derivatives, involves starting materials like 2,3-dibromo-1,4-naphthoquinone, indicating that brominated naphthols are versatile intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structures of brominated naphthol derivatives have been characterized using techniques such as FT-IR, UV-Vis, and single-crystal X-ray diffraction . For instance, the molecular structure of 2-bromo-3-hydroxy-1,4-naphthoquinone and its zinc(II) complex has been studied, revealing insights into the conformation and crystal packing of such compounds . These studies suggest that "3-Bromo-7-hydroxy-1-naphthonitrile" would also exhibit interesting structural features, potentially including hydrogen bonding and π-π stacking interactions.

Chemical Reactions Analysis

Brominated naphthol derivatives participate in various chemical reactions, such as tandem addition-rearrangement pathways , and can form electrophilic carbene intermediates under photochemical conditions . The reactivity of these compounds is influenced by the presence of the bromo and hydroxy groups, which can direct further functionalization. The reaction of 2-bromo-1-naphthol with arylacetonitriles, for example, proceeds via a non-synchronous [2+2] cycloaddition, indicating a rich chemistry that "3-Bromo-7-hydroxy-1-naphthonitrile" might also exhibit .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthol derivatives are characterized by their spectroscopic signatures and crystallographic parameters. The FT-IR spectra of such compounds show shifts in frequencies due to intramolecular hydrogen bonding . The UV-Vis spectra display broad charge transfer bands, which are responsible for the coloration of these compounds . Single-crystal analysis provides detailed information on the unit cell parameters and the nature of intermolecular interactions . These properties are crucial for understanding the behavior of "3-Bromo-7-hydroxy-1-naphthonitrile" in various environments and applications.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

3-Bromo-7-hydroxy-1-naphthonitrile is used in various organic synthesis processes. Tandel et al. (2000) investigated the reaction of 2-bromo-1-naphthol with arylacetonitriles, involving a tandem addition–rearrangement pathway to yield rearranged carbonitriles. The study highlighted a complex reaction mechanism involving non-synchronous cycloaddition processes (Tandel et al., 2000). Similarly, Biehl et al. (1993) explored the reactions of 1-naphthalynes with lithiated acetonitriles, producing rearranged naphthalene-carbonitriles, demonstrating the compound’s versatility in organic synthesis (Biehl et al., 1993).

2. Medicinal Chemistry and Drug Development

In medicinal chemistry, 3-Bromo-7-hydroxy-1-naphthonitrile derivatives have been explored for their potential pharmacological activities. For example, Bedair et al. (2001) synthesized new heterocyclic compounds using a key intermediate related to 3-Bromo-7-hydroxy-1-naphthonitrile, showing antimicrobial activity (Bedair et al., 2001). Vaidya et al. (2004) synthesized naphtho[2,1‐b]furo[3,2‐e]‐1,4‐diazepin‐2‐ones, demonstrating the compound’s role in developing pharmacologically relevant structures (Vaidya et al., 2004).

3. Photophysical Studies and Sensing Applications

3-Bromo-7-hydroxy-1-naphthonitrile derivatives are also studied for their photophysical properties. Zhang et al. (2003) investigated 3-hydroxyl-2-naphthanilide, a related compound, for its potential in fluorescent sensing of anions, highlighting the compound’s usefulness in sensing technologies (Zhang et al., 2003).

Safety And Hazards

The safety data sheet for 3-Bromo-7-hydroxy-1-naphthonitrile advises against dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . The use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation is necessary, and all sources of ignition should be removed .

properties

IUPAC Name

3-bromo-7-hydroxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO/c12-9-3-7-1-2-10(14)5-11(7)8(4-9)6-13/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAMVVJGWSZBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)Br)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462355
Record name 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-hydroxy-1-naphthonitrile

CAS RN

550998-30-6
Record name 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-hydroxy-1-naphthonitrile (26.03 g, 154.0 mmol) and glacial acetic acid (400 mL) was added bromine (51.8 g, 323 mmol). The mixture was stirred at 100° C. for 6 hr. HCl (400 mL of 12 N solution) and SnCl2 (69 g, 308 mmol) were added and the mixture was stirred at 100° C. for 1 hour. The resulting solution was cooled to room temperature and poured into water (1 l). The resulting yellow precipitate was collected by filtration, dried under vacuum, and triturated with ethyl acetate to yield 14.68 g (38%) of the title compound as an off-white solid. An analytical sample was prepared by preparative reverse phase HPLC to yield the title compound as a white solid: mp 222-224° C.; 1H NMR (DMSO-d6): δ 7.28-7.35 (2H, m), 7.97 (1H, d, J=8.73 Hz), 8.26 (1H, s), 8.47 (1H, s), 10.65 (1H, s); MS (ESI) m/z246/247 (M−H)−.
Quantity
26.03 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
51.8 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
69 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Mewshaw, RJ Edsall, C Yang… - Journal of medicinal …, 2005 - ACS Publications
… 3-Bromo-7-hydroxy-1-naphthonitrile (133). To a mixture of 132 (26.03 g, 154.0 mmol) and glacial acetic acid (400 mL) was added bromine (51.8 g, 323 mmol). The mixture was stirred at …
Number of citations: 178 pubs.acs.org

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